molecular formula C16H26N2O4 B2448005 1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide CAS No. 1902893-76-8

1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B2448005
CAS No.: 1902893-76-8
M. Wt: 310.394
InChI Key: ZTIODKNBKIEAJC-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

There are two variants of hydrosilylation depending on the position of the substituents in relation to the nitrogen atom. The main route is 1,4-hydrosilylation, when a hydride attack occurs at C4 .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed new heterocyclic compounds with potential anti-inflammatory and analgesic activities by synthesizing derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds were evaluated for their inhibitory activities on cyclooxygenase enzymes (COX-1/COX-2), showcasing potential therapeutic applications in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal properties of new pyridine derivatives have been explored, highlighting the importance of structural modification in enhancing biological activity. These studies emphasize the role of chemical synthesis in discovering new treatments for microbial infections (N. Patel & S. N. Agravat, 2007).

Molecular Assembly and Hydrogen Bonding

Investigations into the hydrogen bonding patterns of isonipecotamide with nitro-substituted benzoic acids reveal insights into the molecular assembly processes. Such studies contribute to our understanding of crystal engineering and the design of molecular materials with specific properties (Graham Smith & U. Wermuth, 2010).

Discovery of Antagonists with Anti-HIV-1 Activity

Research into piperidine-4-carboxamide CCR5 antagonists has led to the discovery of compounds like TAK-220 with highly potent anti-HIV-1 activity. These findings are crucial in the ongoing search for effective treatments against HIV-1 by targeting the CCR5 receptor (S. Imamura et al., 2006).

Future Directions

The future directions in the field of piperidine derivatives research could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the piperidine nucleus .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-acetylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-11(19)18-6-4-12(5-7-18)16(20)17-13-2-3-14-15(10-13)22-9-8-21-14/h12-15H,2-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIODKNBKIEAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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